tert-butyl (2S,5S)-5-(prop-2-en-1-yl)pyrrolidine-2-carboxylate
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Overview
Description
tert-butyl (2S,5S)-5-(prop-2-en-1-yl)pyrrolidine-2-carboxylate: is a chiral compound that belongs to the class of pyrrolidine carboxylates. It is characterized by the presence of a tert-butyl ester group and a prop-2-en-1-yl substituent on the pyrrolidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,5S)-5-(prop-2-en-1-yl)pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative or a suitable diester.
Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced via an alkylation reaction using a suitable alkylating agent, such as allyl bromide, under basic conditions.
Esterification: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and a suitable activating agent, such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and efficiency. Catalysts and solvents that are environmentally friendly and cost-effective are often employed to ensure scalability and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-butyl (2S,5S)-5-(prop-2-en-1-yl)pyrrolidine-2-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles. Common reagents include halides and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
tert-butyl (2S,5S)-5-(prop-2-en-1-yl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (2S,5S)-5-(prop-2-en-1-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
tert-butyl (2S,5S)-5-(prop-2-en-1-yl)pyrrolidine-2-carboxylate can be compared with other similar compounds, such as:
tert-butyl (2S,5S)-5-(methyl)pyrrolidine-2-carboxylate: Lacks the prop-2-en-1-yl group, resulting in different chemical and biological properties.
tert-butyl (2S,5S)-5-(ethyl)pyrrolidine-2-carboxylate: Contains an ethyl group instead of a prop-2-en-1-yl group, leading to variations in reactivity and activity.
tert-butyl (2S,5S)-5-(propyl)pyrrolidine-2-carboxylate:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
tert-butyl (2S,5S)-5-prop-2-enylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-5-6-9-7-8-10(13-9)11(14)15-12(2,3)4/h5,9-10,13H,1,6-8H2,2-4H3/t9-,10+/m1/s1 |
InChI Key |
WMNUUNTXJRFSIH-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC[C@H](N1)CC=C |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(N1)CC=C |
Origin of Product |
United States |
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